Product packaging for 6-Bromoquinazolin-2-amine(Cat. No.:CAS No. 190273-89-3)

6-Bromoquinazolin-2-amine

カタログ番号: B112188
CAS番号: 190273-89-3
分子量: 224.06 g/mol
InChIキー: IJXKEDDKGGBSBX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

6-Bromoquinazolin-2-amine (CAS 190273-89-3) is a brominated quinazoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. The 2-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological properties. Recent research has highlighted the application of this compound as a core building block in the design of potent and selective A2A adenosine receptor (A2AR) antagonists . The A2AR is a promising therapeutic target for treating neurodegenerative diseases and cancer, and this compound has been utilized to develop lead compounds with high binding affinity (Ki values in the nanomolar range) and functional antagonist activity . The bromine atom at the 6-position provides a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to explore diverse chemical space and optimize drug-like properties. Efficient synthetic routes for this compound and its derivatives have been reported, including an acid-mediated [4+2] annulation, facilitating access for research purposes . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrN3 B112188 6-Bromoquinazolin-2-amine CAS No. 190273-89-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-bromoquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXKEDDKGGBSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376433
Record name 6-bromoquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190273-89-3
Record name 6-Bromo-2-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190273-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromoquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromoquinazolin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 6 Bromoquinazolin 2 Amine and Derivatives

Established Synthetic Routes to 6-Bromoquinazolin-2-amine

Several reliable methods for the synthesis of the this compound core have been reported in the literature. These routes typically start from commercially available substituted benzene (B151609) precursors.

A prevalent and direct method for synthesizing this compound involves the condensation and cyclization of 5-bromo-2-fluorobenzaldehyde (B134332) with guanidine (B92328) carbonate. openlabnotebooks.orggoogle.comrtu.lv This reaction is typically performed at elevated temperatures in a high-boiling polar aprotic solvent such as dimethylacetamide (DMA) or N-Methyl-2-pyrrolidone (NMP). openlabnotebooks.orggoogle.comscispace.com

The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by one of the amino groups of guanidine, followed by an intramolecular condensation between the second amino group of guanidine and the aldehyde, leading to the formation of the quinazoline (B50416) ring system. The use of a base like Diisopropylethylamine (DIPEA) or relying on the basicity of guanidine carbonate itself facilitates the reaction. scispace.com Yields for this one-pot synthesis can vary, with reports ranging from 44% to higher, depending on the specific reaction conditions such as temperature and reaction time. openlabnotebooks.org

Table 1: Synthesis of this compound from 5-bromo-2-fluorobenzaldehyde

Reagents Solvent Temperature Yield Reference(s)
Guanidine carbonate DMA 140 °C 44% openlabnotebooks.org
Guanidine carbonate, DIPEA NMP 150-160 °C Not specified scispace.com

Another important pathway to this compound starts from derivatives of 2-amino-5-bromobenzoic acid. chemicalbook.com A key intermediate in this approach is 2-amino-5-bromobenzonitrile (B185297). This nitrile can be cyclized with reagents like guanidine to form the desired 2-aminoquinazoline (B112073) structure. google.com For instance, 2-amino-5-bromobenzonitrile can be reacted with guanidine carbonate, often in the presence of a strong base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the cyclization. google.com

Alternatively, 2-amino-5-bromobenzonitrile can be involved in a greener synthesis using CO2, catalyzed by an alcohol amine like diethanolamine (B148213) (DEA) in water, to produce the corresponding 6-bromoquinazoline-2,4(1H,3H)-dione, which can then be further converted. nih.govrsc.org This method highlights the utility of the 2-aminobenzonitrile (B23959) scaffold in accessing the quinazoline core. nih.gov

A versatile and widely employed strategy for synthesizing this compound and its derivatives involves the use of a 6-bromoquinazolin-4(3H)-one intermediate. acs.orgvulcanchem.comduq.edu This multi-step approach offers flexibility for introducing various substituents.

The synthesis typically begins with the cyclization of 2-amino-5-bromobenzoic acid with formamide (B127407) at high temperatures to produce 6-bromoquinazolin-4(3H)-one in high yield. acs.orgduq.edurroij.com

The key steps in this pathway are:

Chlorination: The 6-bromoquinazolin-4(3H)-one is converted to a more reactive intermediate, 6-bromo-4-chloroquinazoline (B1286153) or 6-bromo-2,4-dichloroquinazoline. This is commonly achieved by heating with phosphorus oxychloride (POCl₃), sometimes in a solvent like toluene. rroij.com

Amination: The resulting chloro-substituted quinazoline is then subjected to nucleophilic substitution with an amine source to introduce the 2-amino group. For instance, amination of 2-chloro-6-bromoquinazoline with ammonia (B1221849) or a protected amine source yields this compound.

This pathway is particularly useful for creating a library of derivatives, as different amines can be used in the final amination step, or the quinazolinone intermediate can be functionalized before conversion. mdpi.com

Advanced Synthetic Strategies for Functionalization

The this compound scaffold is amenable to further modification at several positions, allowing for the creation of diverse chemical libraries for drug discovery. Advanced synthetic methods, particularly palladium-catalyzed reactions, are instrumental in this regard.

The bromine atom at the C6-position of this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. nih.gov

Suzuki-Miyaura Coupling: This is a widely used reaction to introduce aryl or heteroaryl groups at the C6-position. This compound can be coupled with various arylboronic acids or their esters in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate. openlabnotebooks.orgthieme-connect.com This reaction has been used to synthesize precursors for BRSK2 kinase inhibitors. openlabnotebooks.org Similarly, 6-bromoquinazolin-4(3H)-one derivatives also readily undergo Suzuki coupling. mdpi.com

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond at the C6-position by coupling the bromo-quinazoline with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃, paired with a specialized phosphine (B1218219) ligand like BINAP or DavePhos, and a strong base like cesium carbonate or sodium tert-butoxide. openlabnotebooks.orgresearchgate.net This method has been applied to synthesize 6-aminated quinazolinone derivatives. researchgate.net The reactivity in these couplings is generally higher for bromo derivatives compared to their chloro counterparts. researchgate.net

Table 2: Examples of Palladium-Catalyzed Reactions on the 6-Bromoquinazoline (B49647) Core

Reaction Type Substrate Coupling Partner Catalyst System (Catalyst, Ligand, Base) Product Type Reference(s)
Suzuki Coupling This compound Arylboronic acid Pd(PPh₃)₄, K₂CO₃ 6-Arylquinazolin-2-amine openlabnotebooks.org
Buchwald-Hartwig Amination This compound Arylbromide (on C2-amino N) Pd₂(dba)₃, BINAP, Cs₂CO₃ N²-Aryl-6-bromo-quinazolin-2-amine openlabnotebooks.org

Beyond the C6-position, the C2-amino group and the N3-position of the quinazoline ring are common sites for derivatization.

C2-Amino Group Functionalization: The primary amino group at the C2-position is a versatile handle for introducing a wide array of substituents. It can undergo reactions such as N-acylation, N-alkylation, and condensations to form ureas or guanidines. A notable example is the Buchwald-Hartwig amination performed directly on the C2-amino group, coupling it with various arylbromides to furnish N²-substituted analogs. openlabnotebooks.org This allows for the introduction of significant structural diversity.

N3-Position Functionalization: The N3-position of the quinazoline ring can be alkylated or arylated, particularly when starting from a quinazolinone intermediate. For example, 6-bromoquinazolin-4(3H)-one can be N-alkylated using an alkyl halide and a base like sodium hydride (NaH). acs.org This modification significantly alters the steric and electronic properties of the molecule. For instance, 3-benzyl-6-bromoquinazolin-4(3H)-one has been synthesized from 2-amino-5-bromobenzoic acid and phenylmethanamine in a one-pot reaction. acs.org

These derivatization strategies are crucial for exploring the structure-activity relationships (SAR) of quinazoline-based compounds in various research contexts, including the development of kinase inhibitors. openlabnotebooks.org

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
5-Bromo-2-fluorobenzaldehyde
Guanidine Carbonate
2-Amino-5-bromobenzoic acid
6-Bromoquinazolin-4(3H)-one
2-Chloro-6-bromoquinazoline
Dimethylacetamide (DMA)
N-Methyl-2-pyrrolidone (NMP)
Diisopropylethylamine (DIPEA)
2-Amino-5-bromobenzonitrile
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
6-Bromoquinazoline-2,4(1H,3H)-dione
Diethanolamine (DEA)
Phosphorus oxychloride (POCl₃)
6-Bromo-4-chloroquinazoline
6-Bromo-2,4-dichloroquinazoline
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Potassium carbonate
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
BINAP
DavePhos
Cesium carbonate
Sodium tert-butoxide
Sodium hydride (NaH)
3-Benzyl-6-bromoquinazolin-4(3H)-one
Phenylmethanamine

Green Chemistry Approaches in Quinazoline Synthesis

Modern synthetic strategies for quinazolines are increasingly moving away from traditional methods that often require harsh conditions and volatile organic solvents. mdpi.comtandfonline.com Green chemistry approaches offer significant advantages, including reduced reaction times, lower energy consumption, enhanced yields, and simpler work-up procedures. researchgate.netbeilstein-journals.orgnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for the rapid and efficient synthesis of quinazoline derivatives. researchgate.netbeilstein-journals.orgbohrium.com This technique significantly accelerates reaction rates, often reducing reaction times from hours or days to mere minutes, while simultaneously improving product yields. beilstein-journals.orgnih.gov For instance, a microwave-assisted protocol for quinazoline synthesis from 2-aminophenyl carbonyl compounds and nitriles has been developed, offering a solvent- and transition-metal-free route. nih.gov Another green method involves the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water under microwave irradiation, which is notable for being the first report of iron-catalyzed C-N coupling in an aqueous medium. rsc.org

Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound, provides another effective green synthetic route. tandfonline.comresearchgate.net Ultrasound-assisted reactions can often be conducted at ambient temperature and pressure, leading to high yields in significantly shorter timeframes. rsc.orgnih.gov One-pot synthesis of quinazoline derivatives has been successfully achieved under ultrasonic irradiation without the need for solvents or catalysts, highlighting the efficiency and cleanliness of this method. nih.gov This approach is lauded for its experimental simplicity, energy savings, and ease of processing. researchgate.net

Use of Greener Solvents and Catalysts:

Water: Water is considered a universal green solvent due to its low cost, non-toxicity, and availability. mdpi.com Efficient synthesis of quinazolinone derivatives has been reported in water, in some cases without the need for any catalyst, which is not achievable in organic solvents. pnrjournal.comnih.govrsc.org The "on-water" protocol allows for the formation of quinazolinones from o-bromobenzonitrile, where water and air play crucial roles in the reaction. mdpi.com

Ionic Liquids (ILs): Ionic liquids are gaining attention as environmentally benign solvents and catalysts in quinazoline synthesis. tandfonline.comresearchgate.netopenmedicinalchemistryjournal.com They offer advantages such as low vapor pressure, tunable structures, and high thermal stability. mdpi.com Basic ionic liquids have been shown to act as both a catalyst and a surfactant in the synthesis of quinazolinones in aqueous media. nih.gov Furthermore, acidic ionic liquids can serve as both the solvent and the intrinsic catalyst, simplifying the reaction setup and work-up. rsc.org

Deep Eutectic Solvents (DES): DES, such as those based on choline (B1196258) chloride and urea, represent an inexpensive, non-toxic, and biodegradable reaction medium for synthesizing quinazoline derivatives. tandfonline.com

Heterogeneous Nano-catalysts: The use of eco-friendly, heterogeneous nano-catalysts is an emerging green approach. jnanoworld.com These catalysts, such as copper oxide nanoparticles on activated carbon, offer high surface area, leading to rapid reactions under mild conditions, and can be easily separated and recycled. jnanoworld.comacs.org

Catalyst-Free and Photocatalyst-Free Synthesis: Some of the greenest methods eliminate the need for a catalyst altogether. A catalyst-free synthesis of quinazolines has been developed using a low-melting mixture of maltose, dimethylurea, and ammonium (B1175870) chloride as a reaction medium. rsc.orgscispace.com Additionally, a novel method utilizes visible light to promote quinazolinone synthesis at room temperature without a photocatalyst, where aldehydes are generated in situ from C=C bond cleavage. rsc.org

Purification and Characterization Techniques in Synthesis

The isolation and structural confirmation of this compound and its derivatives rely on a combination of chromatographic and spectroscopic techniques, complemented by elemental analysis to verify the empirical formula.

Spectroscopic Methods for Structure Elucidation

Spectroscopic analysis is indispensable for confirming the chemical structure of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for determining the molecular framework. For example, in the characterization of 6-bromoquinazoline-2,4(1H,3H)-dione, a close derivative, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the protons on the quinazoline ring. rsc.org Specifically, signals appear at δ 11.46 (s, 1H), 11.29 (s, 1H), 7.94 (d, J = 2 Hz, 1H), 7.80 (dd, J = 8.4, 2 Hz, 1H), and 7.12 (d, J = 8.4 Hz, 1H). rsc.org The ¹³C NMR spectrum further confirms the structure with peaks at δ 161.69, 150.00, 140.04, 137.48, 128.88, 117.74, 116.17, and 113.79 ppm. rsc.org For other synthesized quinazolinones, the presence of characteristic groups and their positions are routinely confirmed by their chemical shifts and coupling constants in NMR spectra. nih.govmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. In various quinazolinone derivatives, characteristic absorption bands confirm the structure. For 6-bromoquinazoline-2,4(1H,3H)-dione, IR (KBr) spectra show peaks at 3198, 3067 (N-H/C-H stretching), and 1701 cm⁻¹ (C=O stretching). rsc.org The IR spectra of other bromo-substituted quinazolinones similarly display key absorptions for N-H, C=O, and aromatic C-H bonds, which are crucial for structural validation. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is often used to determine the precise mass. For instance, the mass spectrum of a synthesized 2-aryldibromoquinazolinone derivative showed the characteristic isotopic pattern for multiple bromine atoms. nih.gov For tert-butyl (2-(4-((6-bromoquinazolin-2-yl)amino)phenoxy)ethyl)carbamate, the electrospray ionization (ESI-MS) result was reported as m/z = 472.3 [M+H]⁺, confirming its molecular weight. rsc.org

Table 1: Spectroscopic Data for 6-Bromoquinazoline-2,4(1H,3H)-dione A representative derivative illustrating typical spectroscopic values.

TechniqueSolvent/MethodObserved Peaks/SignalsReference
¹H NMR DMSO-d₆δ 11.46 (s, 1H), 11.29 (s, 1H), 7.94 (d, J=2 Hz, 1H), 7.80 (dd, J=8.4, 2 Hz, 1H), 7.12 (d, J=8.4 Hz, 1H) rsc.org
¹³C NMR DMSO-d₆δ 161.69, 150.00, 140.04, 137.48, 128.88, 117.74, 116.17, 113.79 rsc.org
IR KBrνmax/cm⁻¹: 3198, 3067, 2828, 1701, 1615, 1483, 1435, 1288, 1144, 838, 751, 511 rsc.org

Chromatographic Techniques (TLC, Column Chromatography, HPLC)

Chromatography is essential for monitoring reaction progress, isolating, and purifying the target compound, and assessing its purity.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of reactions in quinazoline synthesis. ekb.eg By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it in an appropriate solvent system (like chloroform:benzene:methanol), researchers can quickly visualize the consumption of reactants and the formation of products. ekb.eg

Column Chromatography: This is the standard method for purifying the crude product. After synthesis, the residue is often subjected to column chromatography on silica gel. rsc.orgtandfonline.com A suitable eluent system, such as a mixture of ethyl acetate (B1210297) and hexanes or dichloromethane (B109758) and ethyl acetate, is used to separate the desired bromoquinazoline derivative from impurities and unreacted starting materials. rsc.orgtandfonline.com For example, tert-butyl (2-(4-((6-bromoquinazolin-2-yl)amino)phenoxy)ethyl)carbamate was purified by silica gel column chromatography using an ethyl acetate/hexanes mixture. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the final purity of the synthesized compound. scispace.com Purity is typically determined using a reverse-phase C18 column with UV detection. rsc.org This method provides a quantitative measure of purity, ensuring the compound meets the high standards required for further applications. scispace.com

Elemental Analysis

Elemental analysis is a crucial final step to confirm that the elemental composition of the synthesized compound matches its theoretical formula. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the calculated values. For various quinazolinone derivatives, the found values for C, H, and N typically align closely with the calculated values, providing definitive proof of the compound's identity and purity. nih.gov

Structure Activity Relationship Sar Studies of 6 Bromoquinazolin 2 Amine Derivatives

Positional Effects of Substitution on Biological Activity

The biological activity of quinazoline (B50416) derivatives is highly sensitive to the position of various substituents on the heterocyclic ring system and its appended moieties. Research has demonstrated that minor positional shifts of a functional group can lead to significant changes in efficacy and target specificity.

For instance, in a series of 4-anilino-6-bromoquinazolines, substitution at the C-2 position was found to be crucial for cytotoxic activity. The 2-unsubstituted derivatives were inactive, whereas the introduction of a 4-chlorophenyl group at the C-2 position resulted in significant cytotoxicity against HeLa cells. tandfonline.com Conversely, for 2-styrylquinazolin-4(3H)-ones, the presence of the bromo group at the C-6 position generally leads to more potent inhibitory activity compared to derivatives where the bromine is replaced by an aryl group. nih.gov It has been noted that for analogous compounds, inhibitory activity tends to increase as the size of the hydrophobic substituent at position 6 decreases. nih.gov

The position of substituents on rings attached to the quinazoline core also plays a pivotal role. In one study of quinazoline-4(3H)-one derivatives with a substituted phenyl ring, placing the substituent at the para position resulted in greater potency than substitution at the meta position. nih.gov Furthermore, moving substituents between the 6- and 7-positions of the quinazoline scaffold has been explored. In certain aminoquinazolinone series, shifting a side chain from the 6- to the 7-position maintained potent antimycobacterial activity, thereby broadening the scope for structural modifications without loss of efficacy. nih.gov The presence of a halogen group at the 6-position has also been specifically reported to enhance the anti-inflammatory action of the quinazolinone nucleus. rsc.org

Table 1: Summary of Positional Effects on the Biological Activity of 6-Bromoquinazoline (B49647) Derivatives

Position of SubstitutionEffect on Biological ActivityCompound Series StudiedReference
C-2 Substitution with a 4-chlorophenyl group is essential for cytotoxicity; unsubstituted compounds are inactive.4-Anilino-6-bromoquinazolines tandfonline.com
C-6 vs. C-7 Moving a side chain from position 6 to 7 maintained potent antimycobacterial activity.Aminoquinazolinones nih.gov
C-6 Presence of a bromo group enhances inhibitory activity compared to aryl substitution.2-Styrylquinazolin-4(3H)-ones nih.gov
C-6 A halo group at this position enhances anti-inflammatory activity.Quinazolinones rsc.org
Attached Phenyl Ring Para-substitution on a phenyl moiety resulted in higher potency than meta-substitution.2-Thio-quinazoline-4(3H)-ones nih.gov

Impact of Functional Group Modifications on Potency and Selectivity

Modification of functional groups is a key strategy for fine-tuning the potency and selectivity of 6-bromoquinazoline derivatives. The nature of the chemical moieties at various positions dictates the compound's interaction with biological targets, thereby influencing its activity.

In the development of EGFR tyrosine kinase inhibitors, it was found that for 4-anilinoquinazolines, the aniline (B41778) moiety bearing lipophilic substituents such as chloro, bromo, and trifluoromethyl groups was important for occupying a lipophilic pocket in the target enzyme. tandfonline.com The introduction of a 4-chlorophenyl group at the C-2 position of 4-anilino-6-bromoquinazolines led to a significant increase in cytotoxicity. tandfonline.com However, not all modifications are beneficial; the presence of a 2-(4-chlorostyryl) group on the 6-bromoquinazolin-4(3H)-one framework was found to be unfavorable for cytotoxicity. nih.gov

The linker connecting different parts of the molecule is also critical. A study on 6-bromo quinazoline-4(3H)-one derivatives revealed that a compound with an aliphatic linker attached to a thiol group at position 2 was the most potent cytotoxic agent in the series against MCF-7 and SW480 cancer cell lines. nih.gov This suggests that the flexibility and nature of the linker can significantly impact biological outcomes. nih.gov In another example, researchers optimized a lead compound by replacing a benzimidazole (B57391) ring with a benzothiazole (B30560) ring (a bioisostere) to improve synthetic viability. frontiersin.org They further enhanced the antiproliferative activity by introducing an acylurea group onto the amino group of the benzothiazole moiety. frontiersin.org

Table 2: Impact of Functional Group Modifications on the Activity of 6-Bromoquinazoline Derivatives

PositionOriginal GroupModified GroupImpact on ActivityCompound Series StudiedReference
C-2 Unsubstituted4-ChlorophenylIncreased cytotoxicity4-Anilino-6-bromoquinazolines tandfonline.com
C-2 (Styryl)2-(4-Chlorostyryl)Decreased cytotoxicity6-Bromoquinazolin-4(3H)-ones nih.gov
C-2 (Thio)(Thio) with aliphatic linkerMost potent cytotoxicity in seriesQuinazoline-4(3H)-ones nih.gov
C-4 (Aniline) UnsubstitutedChloro, Bromo, TrifluoromethylImportant for activity (lipophilic pocket occupation)4-Anilinoquinazolines tandfonline.com
C-6 Attached Moiety BenzimidazoleBenzothiazole with AcylureaImproved synthetic viability and antiproliferative activity6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-ones frontiersin.org

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of a molecule is a determining factor in its ability to bind to a biological target. Conformational analysis, which studies the spatial arrangement of atoms and the molecule's flexibility, provides crucial insights that inform SAR and guide the design of more effective derivatives.

Computational techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling are widely used to explore these relationships. nih.govacs.org These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that visualize the regions where steric bulk, electrostatic, and hydrophobic properties would favorably or unfavorably influence biological activity. nih.govrsc.orgacs.org This allows researchers to understand the optimal 3D arrangement of functional groups for potent target interaction. acs.org

The geometry of specific structural elements is also critical. For a series of 6-bromo-2-styrylquinazolin-4(3H)-ones, ¹H-NMR analysis confirmed that the double bond in the styryl linker existed exclusively in the E-geometry. This specific spatial orientation is considered integral to the observed biological activity of these compounds. nih.gov Furthermore, the flexibility of linkers can be intentionally modulated. In one study, inserting a thiophene-2-ylmethanamine at the C-4 position of the quinazoline core was done specifically to increase conformational flexibility, which resulted in derivatives with good antiproliferative activity. nih.gov

Molecular docking and dynamics simulations provide further detail on the binding conformation. Studies have shown that a tighter binding conformation, often achieved through the formation of specific hydrogen bonds between the quinazoline N-1 and N-3 atoms and key amino acid residues in the target's active site, leads to increased potency. nih.gov In some cases, quinazolinone-based inhibitors have been observed to bind to allosteric sites on a target protein, inducing conformational changes that open up the active site for inhibition. nih.gov This highlights that a molecule's influence on the target's conformation can be as important as its own preferred shape.

Biological and Pharmacological Investigations

Anticancer and Cytotoxic Activities

Derivatives of 6-bromoquinazoline (B49647) have demonstrated significant potential as anticancer agents. The presence of the bromine atom at the 6-position of the quinazoline (B50416) ring is often associated with enhanced cytotoxic effects. nih.gov The core structure has been modified in numerous ways to explore and optimize its anticancer properties, leading to the identification of several promising compounds.

A substantial body of research has documented the in vitro cytotoxic effects of 6-bromoquinazoline derivatives against a panel of human cancer cell lines. These studies are crucial for the initial screening and identification of compounds with potential therapeutic value.

Numerous studies have reported the potent cytotoxicity of 6-bromoquinazoline derivatives against MCF-7 cells. For instance, a series of 6-bromo-2-styrylquinazolin-4(3H)-ones were evaluated, with some compounds showing moderate activity. mdpi.com In another study, new 6-bromoquinazolin-4(3H)-one derivatives demonstrated powerful cytotoxic activity against MCF-7 cells, with IC50 values as low as 0.236 µM for the most potent compound. Furthermore, 6-bromoquinazoline derivatives with a thiol group at position 2 have also shown potent activity against this cell line. A series of 6-bromoquinazoline-4(3H)-one derivatives with a thiol group at the 2-position were synthesized, and the most potent compound exhibited an IC50 value of 15.85 ± 3.32 µM against MCF-7 cells, which was significantly better than the standard drug Erlotinib. nih.govresearchgate.net

Derivatives of 6-bromoquinazoline have also been tested for their cytotoxic effects against SW480 cancer cell lines. In one study, the IC50 values for a series of derivatives ranged from 5.12 to 117.04 μM. The same 6-bromoquinazoline-4(3H)-one derivative that was potent against MCF-7 also showed an IC50 value of 17.85 ± 0.92 µM against SW480 cells. nih.govresearchgate.net

Several investigations have explored the cytotoxicity of 6-bromoquinazoline derivatives against A549 lung cancer cells. A series of quinazoline-pyrimidine hybrid derivatives were synthesized, and one compound, in particular, exhibited high antiproliferative activity with an IC50 value of 5.9 ± 1.69 μM against A549 cells. researchgate.net Another study focusing on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives identified a compound with an IC50 of 0.44 μM against A549 cells. acs.orgnih.gov

The antiproliferative effects of certain 6-bromoquinazoline derivatives have been evaluated against H1975 and PC9 non-small cell lung cancer cell lines. acs.org One study on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives reported varying degrees of antiproliferative activity against these cell lines. acs.org

The in vitro cytotoxicity of 6-bromo-2-styrylquinazolin-4(3H)-ones and their derivatives was assessed against a panel of cancer cell lines that included human renal (TK-10) and melanoma (UACC-62) cells. mdpi.com Moderate activity was observed for some of these compounds against both cell lines. mdpi.com

Cancer Cell LineCell TypeDerivative TypeReported IC50/LC50 Values
MCF-7Breast Adenocarcinoma6-bromoquinazolin-4(3H)-one derivatives0.236 - 46.6 μM researchgate.net
MCF-7Breast Adenocarcinoma6-bromo-2-styrylquinazolin-4(3H)-onesModerate activity observed mdpi.com
MCF-7Breast Adenocarcinoma6-bromoquinazoline with thiol group15.85 ± 3.32 µM nih.govresearchgate.net
SW480Colon Adenocarcinoma6-bromoquinazoline derivatives5.12–117.04 μM
SW480Colon Adenocarcinoma6-bromoquinazoline with thiol group17.85 ± 0.92 µM nih.govresearchgate.net
A549Lung CarcinomaQuinazoline-pyrimidine hybrids5.9 ± 1.69 μM researchgate.net
A549Lung Carcinoma6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives0.44 μM acs.orgnih.gov
H1975Non-Small Cell Lung Cancer6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivativesVarying activity acs.org
PC9Non-Small Cell Lung Cancer6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivativesVarying activity acs.org
UACC-62Melanoma6-bromo-2-styrylquinazolin-4(3H)-onesModerate activity observed mdpi.com
TK-10Renal Cancer6-bromo-2-styrylquinazolin-4(3H)-onesModerate activity observed mdpi.com

The anticancer effects of 6-bromoquinazoline derivatives are attributed to several mechanisms of action, primarily the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cancer cell proliferation and survival.

A key mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis and cell cycle arrest. For example, certain 6-bromoquinazoline derivatives have been shown to induce apoptosis in MCF-7 and SW480 cell lines. One study demonstrated that a potent quinazoline-pyrimidine hybrid derivative could induce apoptosis in A549 cells in a dose-dependent manner and cause cell cycle arrest in the S phase. researchgate.net Another study found that a novel quinazolinone derivative induced G1-phase arrest and promoted apoptosis in A549 lung cancer cells. nih.gov

Quinazolinone derivatives are known to exert their antitumor effects by inhibiting various enzymes crucial for cancer progression. mdpi.com A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a significant role in the growth and spread of many cancers. nih.govresearchgate.net Molecular docking studies have suggested that 6-bromoquinazoline derivatives can bind to the active site of EGFR, thus inhibiting its activity. nih.govresearchgate.net Other enzymes that have been identified as potential targets for quinazolinone derivatives include dihydrofolate reductase (DHFR) and thymidylate synthase (TS). mdpi.com

Research into the synergistic effects of 6-bromoquinazoline derivatives with established chemotherapeutic drugs is an emerging area. One study reported that a potent inhibitor of p97 ATPase, a quinazoline derivative, synergizes with the proteasome inhibitor MG132 to kill multiple colon cancer cell lines. nih.gov Another study noted that a newly synthesized quinazolinone derivative demonstrated comparable antitumor activity to the clinically used chemotherapeutics doxorubicin (B1662922) and paclitaxel, while showing better selectivity towards tumor cells. acs.org Further investigation is needed to fully explore the potential of combining 6-bromoquinazoline derivatives with current cancer therapies to enhance efficacy and overcome drug resistance.

Antimicrobial Activities

In addition to their anticancer properties, derivatives of 6-bromoquinazoline have been investigated for their antimicrobial activities against a range of pathogenic bacteria and fungi. ontosight.aijocpr.comjst.go.jpsciencepublishinggroup.com

Several studies have demonstrated the antibacterial potential of 6-bromoquinazoline derivatives against both Gram-positive and Gram-negative bacteria.

A series of 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antimicrobial activity. jocpr.com One compound from this series displayed a broad spectrum of activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. jocpr.com Another study on newly synthesized quinazolinone derivatives reported significant antibacterial activity, with zones of inhibition ranging from 10 to 20 mm against various microorganisms, including Staphylococcus aureus, Bacillus species, Pseudomonas aeruginosa, and Escherichia coli. sciencepublishinggroup.comsciencepublishinggroup.comresearchgate.net Furthermore, some amino-linked benzothiazolyl quinazolines, particularly a nitro-substituted derivative, have shown potential as antibacterial agents against Staphylococcus aureus. jst.go.jp

Bacterial StrainTypeDerivative TypeObserved Activity
Bacillus subtilisGram-positive6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one derivativeMIC of 150 µg/mL jocpr.com
Staphylococcus aureusGram-positive6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one derivativeMIC of 150 µg/mL jocpr.com
Staphylococcus aureusGram-positiveNitro-substituted benzothiazolyl quinazolinePotential antibacterial agent jst.go.jp
Escherichia coliGram-negative6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one derivativeMIC of 75 µg/mL jocpr.com
Pseudomonas aeruginosaGram-negative6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one derivativeMIC of 312 µg/mL jocpr.com

The antifungal properties of 6-bromoquinazoline derivatives have also been explored, with several compounds showing efficacy against various fungal strains.

In a study evaluating 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one derivatives, one compound exhibited antifungal activity against Aspergillus niger and Candida albicans with MICs of 625 µg/mL for both. jocpr.com Another investigation into amino-linked heterocycles found that bis-benzimidazolyl quinazolines displayed greater antifungal activity than bis-benzothiazolyl quinazolines, particularly against Aspergillus niger. jst.go.jp The activity of one such compound against A. niger was comparable to the standard antifungal drug ketoconazole (B1673606). jst.go.jp Research on other synthesized 6-bromo quinazolinone derivatives has also reported better antifungal activity against Aspergillus niger and Candida albicans compared to their antibacterial effects. researchgate.net

Fungal StrainDerivative TypeObserved Activity
Aspergillus niger6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one derivativeMIC of 625 µg/mL jocpr.com
Aspergillus nigerBis-benzimidazolyl quinazolineActivity similar to ketoconazole jst.go.jp
Candida albicans6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one derivativeMIC of 625 µg/mL jocpr.com
Candida albicans6-bromo quinazolinone derivativesModerate activity researchgate.net

Anti-Helminthic Activity

Derivatives of 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for their effectiveness against helminths. researchgate.net In one study, the anti-helminthic activity was assessed by observing the time taken for paralysis and mortality in earthworms. researchgate.net The results of these in vitro assays provide initial insights into the potential of these compounds as agents against helminthic infections. researchgate.net

A series of eight novel 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-one derivatives were synthesized and their anti-helminthic potential was evaluated. researchgate.net The study utilized the conventional method of assessing paralysis and mortality times in earthworms to determine the effectiveness of each compound. researchgate.net

Anti-inflammatory and Analgesic Activities

The potential of 6-bromoquinazolin-2-amine derivatives to alleviate pain and inflammation has been a significant area of research. scirea.orgscirea.orgresearchgate.net Several studies have demonstrated the analgesic and anti-inflammatory properties of this class of compounds in various preclinical models. nih.govekb.eg

In an in-vivo study, the analgesic effects of newly synthesized quinazolinone derivatives were evaluated using the acetic acid-induced writhing model in mice. scirea.orgscirea.org The results indicated that the tested compounds exhibited significant analgesic activity, with some showing a higher percentage of pain protection compared to the standard drug, indomethacin. scirea.org Specifically, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one demonstrated notable analgesic effects. scirea.orgscirea.org

Further studies on other 6-bromoquinazolinone derivatives have also reported significant analgesic and anti-inflammatory activities. researchgate.net For instance, certain 2,3,6-trisubstituted quinazolinones have been investigated as potential anti-inflammatory and analgesic agents. nih.gov

The mechanism underlying the anti-inflammatory activity of quinazoline derivatives often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). sciety.org The development of dual inhibitors of COX-2 and 5-LOX is a strategy to create anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.gov

A series of new pyrazolo[5,1-b]quinazoline derivatives were designed and synthesized as dual COX-2/5-LOX inhibitors. nih.gov Biological evaluation of these compounds revealed significant inhibitory activity against both COX and 5-LOX enzymes. nih.gov One of the most promising derivatives, compound 3j, exhibited superior COX-2 inhibition compared to the reference drug celecoxib. nih.gov Other derivatives, 3f and 3h, were found to be potent inhibitors of 5-LOX. nih.gov These findings were supported by in vivo anti-inflammatory studies and molecular docking, which showed similar binding orientations to known inhibitors within the active sites of COX-2 and 5-LOX. nih.gov

Table 1: COX and 5-LOX Inhibitory Activity of Selected Pyrazolo[5,1-b]quinazoline Derivatives

Compound COX-1 IC₅₀ (nM) COX-2 IC₅₀ (nM) 5-LOX IC₅₀ (µM)
3f 1,485 - 0.6
3h 684 - 1.0
3j 667 47 -
Celecoxib - 95 -
Zileuton - - 0.8

Data sourced from a study on pyrazolo[5,1-b]quinazoline derivatives. nih.gov

Other Investigated Biological Activities

Beyond their anti-inflammatory and analgesic potential, derivatives of this compound have been screened for a variety of other pharmacological effects.

The broad biological profile of quinazolines has prompted investigations into their antiviral properties. nih.gov A study involving the synthesis of a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones tested their activity against a panel of viruses. nih.gov

In this study, one compound, 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone, demonstrated the most potent antiviral activity, with a minimum inhibitory concentration (MIC) of 1.92 µg/ml against the vaccinia virus in cell culture. nih.gov The other synthesized compounds did not show significant antiviral activity against the tested viruses, which included Herpes simplex-1, Herpes simplex-2, Vesicular stomatitis virus, and others. nih.gov

Regarding anti-HIV activity, the same study investigated the compounds against the replication of HIV-1 in MT-4 cells. nih.gov However, none of the compounds exhibited significant anti-HIV activity. nih.gov While some derivatives showed low cytotoxic concentrations, they did not provide notable cytoprotection to cells challenged with the virus. nih.gov Research on other heterocyclic systems has also explored their potential as anti-HIV agents. researchgate.net

The search for new antimalarial drugs has led to the exploration of various heterocyclic compounds, including those based on the quinazoline scaffold. acs.org While quinoline-based drugs like chloroquine (B1663885) have been mainstays in malaria treatment, the emergence of drug resistance necessitates the development of new agents. nih.gov

A series of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones, synthesized from a 2-aryl-8-(arylethynyl)-6-bromo-2,3-dihydroquinazolin-4(1H)-one precursor, were evaluated for their in vitro antimalarial activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. mdpi.comsemanticscholar.org The preliminary results from these studies indicated that the tested compounds were generally inactive, with IC₅₀ values greater than 10 μM. mdpi.comsemanticscholar.org Based on these findings, it was concluded that this particular pyrroloquinazolinone scaffold may not be a suitable template for developing new antimalarial drugs. mdpi.comsemanticscholar.org

Table 2: In Vitro Antiplasmodial Activity of 2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones

Compound IC₅₀ against P. falciparum 3D7 (µM)
4a-l > 10
Chloroquine (Used as control)

Data from a study evaluating the antimalarial potential of pyrrolo[3,2,1-ij]quinazolin-1-ones. mdpi.comsemanticscholar.org

Quinazolinone derivatives have been a focus of research for potential anticonvulsant agents, with many compounds synthesized and evaluated in preclinical models of epilepsy. nih.govwho.intecronicon.net The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are commonly used to screen for anticonvulsant activity. mdpi.com

Several studies have reported on the anticonvulsant properties of 6-bromo-quinazolinone derivatives. orientjchem.org In one such study, newly synthesized quinazolinone derivatives were assessed using the MES method in albino mice, with phenytoin (B1677684) used as a standard. orientjchem.org Some of these compounds demonstrated promising anticonvulsant effects. orientjchem.org Another study on new fluorinated quinazolinone derivatives also showed significant anticonvulsant activity with low neurotoxicity for some compounds. who.int

The anticonvulsant screening of a series of 3-({4-[2-(alkylphenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,3,4-thiadiazol-2-yl}methylamino)-2-methyl-6-monosubstitutedquinazolin-4(3H)-ones revealed that the bromo-substituted derivative was the most active among the tested compounds. ecronicon.net

Table 3: Anticonvulsant Activity of Selected Quinazoline Derivatives

Study Type Model Finding Reference
Synthesis of novel quinazolinones MES test in mice Some compounds showed promising anticonvulsant effects. orientjchem.org
Evaluation of fluorinated quinazolinones MES test in mice Four compounds showed significant anticonvulsant activity with low neurotoxicity. who.int
Screening of thiazolidinonyl quinazolinones MES test The 6-bromo-substituted derivative was the most active. ecronicon.net

Adenosine (B11128) Receptor Antagonism (e.g., A2AR)

The 2-aminoquinazoline (B112073) scaffold is a promising structure for the development of new antagonists for the adenosine A2A receptor (A2AR), a key therapeutic target in neurodegenerative diseases and cancer. Within this chemical class, the derivative 6-bromo-4-(furan-2-yl)quinazolin-2-amine was identified as a significant hit compound, demonstrating a high affinity for the human A2A receptor.

Co-crystallization studies of this compound bound to the A2A receptor have revealed key interactions that stabilize the complex. These include the formation of hydrogen bonds between the 2-aminoquinazoline ring and the amino acid residues Asn253 and Glu169. Additionally, π-stacking interactions with Phe168 and hydrophobic interactions with His278 and Trp246 contribute to its binding. This foundational research has served as a starting point for synthesizing new derivatives with enhanced antagonist activity and improved solubility. For instance, further modifications led to the development of compounds like 5m , which exhibited an even higher affinity.

Antagonists of the A2A receptor work by blocking the effects of adenosine, which typically leads to an increase in intracellular cyclic AMP (cAMP). The functional antagonism of these quinazoline derivatives has been confirmed in cAMP assays, demonstrating their ability to counteract the receptor's signaling cascade.

Table 1: A2A Receptor Antagonist Activity of Quinazoline Derivatives

Compound Binding Affinity (Ki) for hA2AR Functional Antagonist Activity (IC50)
6-bromo-4-(furan-2-yl)quinazolin-2-amine 20 nM Not Reported in Provided Sources
Compound 5m 5 nM 6 µM
Compound 9x 21 nM 9 µM
Compound 10d 15 nM 5 µM

Data sourced from studies on novel quinazoline derivatives as A2A adenosine receptor antagonists.

α-Glucosidase Inhibition

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can help control post-meal blood glucose levels, making it a significant target for managing type 2 diabetes mellitus.

Research into quinazoline-based compounds has identified the 2-arylquinazolin-4(3H)-one scaffold as a new and potent class of α-glucosidase inhibitors. Studies have shown that numerous derivatives from this class exhibit significantly higher inhibitory activity against yeast α-glucosidase compared to the standard drug, acarbose (B1664774). For example, some synthetic 2-arylquinazolin-4(3H)-one derivatives have IC50 values several hundred times lower than that of acarbose (IC50 = 840 ± 1.73 μM), with the most active compounds showing values as low as 0.3 ± 0.01 μM.

However, based on the available research, there is no specific data detailing the α-glucosidase inhibitory activity of the precise compound, this compound. The existing studies focus on the broader class of quinazolinone derivatives.

Table 2: α-Glucosidase Inhibitory Activity of Selected 2-Arylquinazolin-4(3H)-ones

Compound Type IC50 Value Range (µM) Comparison to Standard (Acarbose IC50 = 840 ± 1.73 µM)
2-Arylquinazolin-4(3H)-ones 0.3 - 117.9 Several hundred-fold more active

Data represents the range of activities for the general class of compounds, not specifically this compound.

Trypanocidal Activity

Human African Trypanosomiasis, caused by the protozoan parasite Trypanosoma brucei, is a severe neglected tropical disease requiring new therapeutic options. Research has shown that certain kinase inhibitors developed for cancer treatment, which feature a quinazoline scaffold, also exhibit activity against T. brucei. For instance, lapatinib, a 4-anilinoquinazoline (B1210976) derivative, has demonstrated efficacy, prompting further exploration of this chemical class for anti-trypanosomal drug discovery.

Similarly, Chagas disease, caused by Trypanosoma cruzi, is another condition where new treatments are needed. Studies have evaluated various nitrogen-containing heterocyclic compounds for their trypanocidal effects. For example, derivatives of bromo-2-propen-1-amine have shown to be effective against T. cruzi in both in vitro and in vivo models.

Despite the investigation of the broader quinazoline class and other related heterocyclic structures for trypanocidal activity, no specific research was found that evaluates the efficacy of This compound against Trypanosoma species.

Modulation of NRF2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a critical transcription factor that regulates the body's defense against oxidative stress. Under normal conditions, NRF2 is kept at low levels by proteins like KEAP1. However, under cellular stress, NRF2 is stabilized, moves into the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Because of its protective role, the activation of the NRF2 signaling pathway is a key therapeutic strategy for diseases involving oxidative stress and inflammation.

Nitrogen-containing heterocyclic compounds are recognized for their ability to activate the NRF2 pathway. Specifically, This compound has been synthesized as a chemical intermediate for creating derivatives intended to probe and modulate the NRF2 signaling pathway. The synthesis involves treating 5-bromo-2-fluorobenzaldehyde (B134332) with guanidine (B92328) carbonate to form this compound. This core structure is then used in further chemical reactions, such as Suzuki couplings, to produce a variety of analogs for biological testing in the context of NRF2 modulation. These investigations aim to develop molecules that can therapeutically target the NRF2 pathway for conditions like neurodegenerative disorders and cancer.

Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is extensively used to understand how derivatives of the 6-bromoquinazoline (B49647) scaffold might interact with biological targets.

Molecular docking simulations have been employed to predict the binding modes of various compounds derived from the 6-bromoquinazoline structure with several key protein targets. For instance, studies on 6-bromo-2-styrylquinazolin-4(3H)-ones revealed that these derivatives are predicted to bind within the same binding cavity of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) as known inhibitors. mdpi.comresearchgate.net This suggests a similar mechanism of action at the molecular level. The benzene (B151609) ring of these compounds plays a noticeable role in the binding orientation. mdpi.com

In another example, a 6-bromo-4-anilinoquinazoline analog was identified as a non-competitive antagonist of the mGlu5 receptor. nih.gov Docking confirmed that this compound interacts with the known allosteric binding site. nih.gov Similarly, docking studies of novel quinazoline-pyridine-urea hybrids, synthesized from a 6-bromoquinazoline precursor, were used to validate their binding affinity toward the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). mdpi.com

Furthermore, research into antagonists for the A2A adenosine (B11128) receptor has utilized the 6-bromo-4-(furan-2-yl)quinazolin-2-amine structure as a key hit compound. mdpi.comsemanticscholar.org Docking simulations can reveal differences in binding modes between these quinazoline (B50416) derivatives and reference antagonists, which may explain discrepancies between binding affinity and functional activity. semanticscholar.org In some cases, distinct binding modes, often termed "mode A" and "mode B," can be identified, characterized by different orientations of key functional groups within the binding pocket. nih.gov

Binding affinity analysis quantifies the strength of the interaction between a ligand and its protein target. This is often expressed as a binding energy (in kcal/mol), an inhibition constant (Ki), or a half-maximal inhibitory concentration (IC50). Studies on derivatives of 6-bromoquinazoline have reported these values for various targets.

For example, derivatives of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one showed calculated binding energies of -6.7 and -5.3 kcal/mol against the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net In the context of A2A adenosine receptor antagonists, the lead compound, 6-bromo-4-(furan-2-yl)quinazolin-2-amine, exhibited a high affinity with a Ki value of 20 nM. mdpi.comsemanticscholar.org Subsequent modifications to this scaffold yielded derivatives with even higher affinities, such as a compound with a Ki of 5 nM and an IC50 of 6 µM in a functional assay. mdpi.com

The following table summarizes reported binding affinities for various 6-bromoquinazoline derivatives against different protein targets.

Compound Class/DerivativeTarget ProteinBinding Affinity MetricValue
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)EGFRBinding Energy-6.7 kcal/mol nih.govresearchgate.net
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8c)EGFRBinding Energy-5.3 kcal/mol nih.govresearchgate.net
6-bromo-4-(furan-2-yl)quinazolin-2-amine (1)A2A Adenosine ReceptorKi20 nM mdpi.comsemanticscholar.org
Derivative of compound 1 (5m)A2A Adenosine ReceptorKi5 nM mdpi.com
Derivative of compound 1 (5m)A2A Adenosine ReceptorIC506 µM mdpi.com
6-bromo-4-anilinoquinazoline derivative (1)mGlu5 ReceptorFunctional AssayPotent Antagonist nih.gov

A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's binding site that are key for the ligand's interaction. These interactions often involve hydrogen bonds, hydrophobic interactions, or other electrostatic forces. For quinazoline-based inhibitors targeting VEGFR2, molecular docking revealed the formation of two hydrogen bonds with the amino acid residues Glu885 and Cys919. mdpi.com Additionally, a common π-sulfur interaction was observed with the Cys1045 residue. mdpi.com

In the context of bromodomain inhibitors, the Asn140 residue in BRD4 (BD1) has been identified as providing a critical hydrogen bond interaction. nih.gov Studies on other 6-bromo quinazoline derivatives targeting EGFR have also confirmed the establishment of hydrogen bonds with key residues, validating their potential inhibitory action. nih.govresearchgate.net Furthermore, research on inhibitors of a nuclease active site suggests that compounds based on the 6-bromoquinazolin-2-amine scaffold can selectively bind to one or more residues such as 886, 889, 890, and 905. google.com

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, stability, and reactivity of molecules. These methods provide a deeper understanding of the intrinsic properties of "this compound" and its derivatives.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic properties of molecules. For quinazoline derivatives, DFT analysis, often at the B3LYP/6–31+G(d,p) level of theory, has been used to assess thermodynamic stability. nih.govresearchgate.net Such calculations can help determine which structural conformations are more stable. nih.gov

DFT can also be used to calculate activation energies for competing chemical reaction pathways, for instance, to explain unexpected regioselectivity during the synthesis of 6-bromoquinazoline derivatives. The method is also valuable in studying the relationship between the molecular structure of quinazoline derivatives and their performance in applications like corrosion inhibition. physchemres.org The charge distribution calculated by methods like Mulliken population analysis, which is based on DFT results, can show the direction of electron delocalization and identify reactive sites within the molecule. irjweb.com

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.comirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A small energy gap implies that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule or to another molecule. physchemres.orgirjweb.com For a series of synthesized quinazoline derivatives studied as corrosion inhibitors, the calculated HOMO-LUMO energy gap was found to be a useful parameter in assessing their efficacy. physchemres.org One of the derivatives, AYQ, was reported to have a modest energy gap of 4.999 eV. physchemres.org In another study on a different heterocyclic compound, the energy gap was calculated to be 4.040 eV using the B3LYP/6-31G(d,p) method. scispace.com This analysis helps rationalize the observed chemical behavior and potential bioactivity of these compounds. irjweb.comnih.gov

The table below shows examples of calculated HOMO-LUMO energy gaps for related compounds.

Compound ClassCalculation MethodHOMO-LUMO Energy Gap (ΔE)
Quinazoline Derivative (AYQ)DFT4.999 eV physchemres.org
1-(2,6-dimethylmorpholine-4-yl-methyl)-3-methyl-6-nitro-1H-quinazoline-2,4-dioneB3LYP/6-31G(d,p)4.040 eV scispace.com
Pyrimidine-morpholine hybrid (2g)DFT5.221 eV nih.gov
Pyrimidine-morpholine hybrid (2h)DFT3.753 eV nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. mdpi.com It is a valuable tool for predicting how a molecule will interact with other entities, such as biological receptors or chemical reagents. sapub.org The MEP map illustrates the electrostatic potential on the surface of the molecule, typically using a color scale. Regions of negative potential (electron-rich), shown in red, are susceptible to electrophilic attack and are favorable for interacting with positive charges. Conversely, regions of positive potential (electron-poor), shown in blue, are prone to nucleophilic attack and indicate sites likely to interact with negative charges. mdpi.com

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): The most electron-rich areas would be concentrated around the electronegative nitrogen atoms (N1 and N3) of the quinazoline ring and the bromine atom at the C6 position. These sites represent the most likely points for electrophilic interactions and hydrogen bond acceptance. sapub.orgufms.br

Positive Potential (Blue): Electron-deficient regions would primarily be located around the hydrogen atoms of the amino group at the C2 position. These sites are the most likely to act as hydrogen bond donors and are susceptible to interaction with nucleophilic species. pensoft.net

Neutral Potential (Green): The benzene portion of the quinazoline ring would likely display a more neutral potential, intermediate between the electron-rich heteroatoms and the electron-poor amino hydrogens.

Understanding these electrostatic features is crucial for predicting the molecule's non-covalent binding interactions within a biological target's active site.

Stability and Reactivity Predictions

The chemical stability and reactivity of this compound can be inferred from its constituent functional groups and the electronic properties of the quinazoline scaffold. libretexts.org

Reactivity Sites: The molecule possesses several reactive sites. The amino group at C2 is nucleophilic and can participate in reactions such as acylation or alkylation. The quinazoline ring system itself contains π-electrons and heteroatoms, making it a target for various chemical transformations. libretexts.org The bromine atom at the C6 position is a key functional group that significantly influences reactivity. It serves as a leaving group in nucleophilic aromatic substitution reactions and is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. This allows for the straightforward synthesis of a wide array of derivatives by introducing new carbon-carbon or carbon-heteroatom bonds at this position.

Stability: The fused aromatic ring system of quinazoline confers significant thermal and chemical stability to the core structure. However, like many complex organic molecules, it may be sensitive to strong oxidizing agents or highly acidic/basic conditions. For long-term storage, similar brominated heterocyclic compounds are often kept under inert, dark conditions to prevent degradation.

DFT-based reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide quantitative predictions. A small HOMO-LUMO energy gap generally indicates higher chemical reactivity. sapub.orgpensoft.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. frontiersin.orgnih.gov By quantifying how changes in structural or physicochemical properties affect activity, QSAR models become powerful predictive tools in drug design. biointerfaceresearch.comresearchgate.net This approach is instrumental in optimizing lead compounds, prioritizing candidates for synthesis, and designing new molecules with enhanced potency and reduced toxicity. frontiersin.org

For a series of this compound derivatives, a QSAR study would involve generating a dataset of analogues with varying substituents and their corresponding measured biological activities (e.g., IC₅₀ values against a specific cancer cell line). This data is then used to build a model that can predict the activity of new, unsynthesized derivatives. bohrium.combenthamdirect.com

Correlation with Physicochemical Descriptors

The foundation of any QSAR model is the correlation of biological activity with calculated molecular descriptors that represent the physicochemical properties of the compounds. frontiersin.org These descriptors numerically encode the features of a molecule that govern its pharmacokinetic and pharmacodynamic behavior. frontiersin.org For a series of this compound derivatives, key descriptors would include:

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a measure of a molecule's lipophilicity, which influences its ability to cross cell membranes and its binding to hydrophobic pockets in proteins. researchgate.netfrontiersin.org

Electronic Descriptors: These describe the electronic aspects of the molecule. Examples include the energies of the HOMO and LUMO, dipole moment, and partial atomic charges on specific atoms. frontiersin.org These descriptors are crucial for modeling electrostatic and hydrogen-bonding interactions with a biological target.

Steric/Topological Descriptors: These describe the size, shape, and connectivity of the molecule. Examples include molecular weight, molar refractivity, and various topological indices (e.g., Wiener index). frontiersin.org They help to model how the shape and size of a derivative affect its fit within a receptor's binding site.

A robust QSAR model for this compound analogues would likely be a multiparametric equation combining several of these descriptors to accurately predict biological activity. nih.govresearchgate.net

Predictive Modeling for New Derivatives

A primary goal of developing a QSAR model is to use it for the rational design and activity prediction of novel compounds. nih.govunc.edu Once a statistically robust and validated QSAR model is established for a series of this compound analogues, it can be used in several ways:

Virtual Screening: The model can rapidly predict the biological activity of a large virtual library of potential derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing. frontiersin.org

Lead Optimization: The model provides clear guidance on how to modify a lead compound to enhance its activity. For instance, a 3D-QSAR CoMFA map might show a region where a bulky, electron-donating group is predicted to increase activity. bibliomed.orgfrontiersin.org Researchers can then design new derivatives incorporating this feature.

Mechanistic Insight: The descriptors included in the final QSAR equation can offer insights into the mechanism of action by highlighting the physicochemical properties that are most critical for the compound's biological effect. researchgate.net

Studies on various quinazoline and other heterocyclic scaffolds have demonstrated that this predictive approach significantly accelerates the drug discovery process by focusing synthetic efforts on compounds with the highest probability of success. acs.orgnih.gov

In Silico ADME-Toxicity Profiling

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity, must be evaluated. nih.govresearchgate.net In silico ADME-Toxicity (ADMET) profiling uses computational models to predict these properties early in the drug discovery process, helping to identify and filter out candidates with poor pharmacokinetic profiles or high toxicity risks, thus reducing late-stage failures. bohrium.com

For this compound, a range of ADMET properties can be predicted using various web-based tools and software such as SwissADME, admetSAR, and ProTox-II. iscientific.orgmdpi.com The predicted profile helps to assess its drug-likeness and potential liabilities.

A hypothetical in silico ADMET profile for this compound is presented below, based on typical predictions for similar heterocyclic structures.

ParameterPredicted Property/ValueSignificance
Physicochemical Properties & Absorption
Molecular Weight224.06 g/molComplies with Lipinski's Rule (<500), indicating good potential for absorption.
logP (Lipophilicity)~2.5 - 3.0Falls within the optimal range for drug-likeness (Lipinski's Rule: ≤5), suggesting a balance between solubility and membrane permeability. pharmaron.com
H-Bond Donors1 (from -NH₂)Complies with Lipinski's Rule (≤5), favorable for oral bioavailability. pharmaron.com
H-Bond Acceptors3 (from N1, N3, -NH₂)Complies with Lipinski's Rule (≤10), favorable for oral bioavailability. pharmaron.com
Human Intestinal Absorption (HIA)HighPredicted to be well-absorbed from the gastrointestinal tract. iscientific.org
Distribution
Blood-Brain Barrier (BBB) PermeabilityLikely BBB PermeantMay cross the BBB, which is relevant for CNS targets but could be a liability for non-CNS targets.
Metabolism
CYP450 InhibitionPossible inhibitor of CYP1A2, CYP2C9, or CYP3A4Potential for drug-drug interactions; would require experimental verification. Many nitrogen heterocycles show some level of CYP inhibition.
Toxicity
AMES MutagenicityNon-mutagenicPredicted to be unlikely to cause DNA mutations. iscientific.org
HepatotoxicityPossibleA potential liability that would need to be monitored in experimental studies.
CarcinogenicityNon-carcinogenicPredicted to be unlikely to cause cancer.

Future Directions and Research Perspectives

Design and Synthesis of Novel 6-Bromoquinazolin-2-amine Analogs with Enhanced Activity

The core principle for enhancing the therapeutic efficacy of this compound lies in the strategic design and synthesis of novel analogs. Medicinal chemistry efforts are focused on modifying the quinazoline (B50416) scaffold at various positions to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in guiding these modifications.

Key synthetic strategies often begin with precursor molecules like 5-bromoanthranilic acid or 2-amino-5-bromobenzoic acid, which are then cyclized to form the core quinazoline ring. researchgate.netnih.gov Subsequent modifications can be introduced at the 2-amino position, the quinazoline ring itself, or by creating hybrid molecules.

Key Areas of Chemical Modification:

Substitution at the 2-Amino Group: Introducing various aryl, alkyl, or heterocyclic moieties at the 2-amino position can significantly influence the compound's interaction with its biological target. For instance, creating 2-anilinoquinazoline derivatives has been a successful strategy for developing potent kinase inhibitors.

Modification of the Quinazoline Core: While the 6-bromo substitution is a key feature, further functionalization at other positions of the quinazoline ring can fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced activity.

Hybrid Molecule Synthesis: Conjugating the this compound scaffold with other known pharmacophores is a promising approach. This can create hybrid molecules with dual-action mechanisms or improved targeting capabilities.

Research has shown that the presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring can enhance the anticancer effects of the compound. researchgate.net SAR studies on related 6-bromoquinazolin-4(3H)-one derivatives have indicated that different substitutions on the scaffold significantly affect their anticancer activities. researchgate.net For example, analogs with an aliphatic chain at the 2-position showed strong potency against MCF-7 and SW480 cancer cell lines. researchgate.net

Future synthetic efforts will likely focus on creating diverse libraries of this compound analogs for high-throughput screening. The synthesis of these novel compounds will be confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectroscopy to ensure structural accuracy. nih.gov

Exploration of New Biological Targets and Therapeutic Applications

While much of the research on 6-bromoquinazoline (B49647) derivatives has focused on their potential as anticancer agents, the inherent versatility of the quinazoline scaffold opens up a wide range of other therapeutic possibilities. acs.orgacs.org Future research will aim to identify and validate new biological targets for this compound and its analogs, thereby expanding their therapeutic applications.

Established and Emerging Therapeutic Areas:

Oncology: The primary application for quinazoline derivatives has been in cancer therapy. Many act as protein kinase inhibitors, targeting receptors like the Epidermal Growth Factor Receptor (EGFR) and the erbB family of tyrosine kinases. researchgate.netnih.govnih.gov Several FDA-approved drugs, such as Gefitinib and Erlotinib, are based on the quinazoline structure. researchgate.net Analogs of 6-bromoquinazoline have demonstrated potent cytotoxic activity against various cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) cancer. researchgate.netnih.govresearchgate.net Future work will explore their efficacy against other kinases like Aurora kinase and cyclin-dependent kinases (CDKs), as well as their potential to induce apoptosis in cancer cells. nih.govresearchgate.netmdpi.com

Infectious Diseases: The quinazoline core has shown significant promise in combating microbial infections. Derivatives have been synthesized that exhibit potent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. acs.orgrsc.org Research is also extending into their potential as antiviral, antifungal, and antitubercular agents. mdpi.com

Neurodegenerative Disorders: A promising new frontier for 2-aminoquinazoline (B112073) derivatives is in the treatment of neurodegenerative diseases. Recent studies have identified these compounds as potential inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a biological target implicated in Parkinson's disease. nih.gov Other research has pointed towards the inhibition of acetylcholinesterase (AChE) as a potential application in managing Alzheimer's disease. acs.org

Other Potential Applications: The broad pharmacological profile of the amino-quinazoline scaffold suggests potential applications as anti-inflammatory, antihypertensive, and anticonvulsant agents. acs.orgacs.org Exploring these avenues could lead to the development of novel treatments for a wide array of conditions.

Advanced Computational Modeling for Drug Design and Optimization

Advanced computational modeling is an indispensable tool in modern drug discovery, enabling the rational design and optimization of novel drug candidates before their physical synthesis. For this compound analogs, these in silico techniques are crucial for predicting their biological activity, understanding their mechanism of action, and refining their chemical structures for improved efficacy.

Key Computational Techniques:

Molecular Docking: This technique is widely used to predict the preferred orientation of a ligand when bound to a target protein. For 6-bromoquinazoline derivatives, docking studies have been instrumental in understanding their interactions with the ATP-binding site of protein kinases like EGFR. researchgate.netacs.orgacs.org The results, often expressed as binding energy, help to rationalize the observed biological activity and guide the design of new analogs with stronger binding affinities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), 2D and 3D-QSAR models can predict the activity of unsynthesized compounds and identify the key structural features required for potency. researchgate.net

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the ligand-protein interaction, MD simulations offer a dynamic view. These simulations can assess the stability of the ligand-receptor complex over time, providing deeper insights into the binding mechanism. researchgate.net

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic properties of molecules. researchgate.net By calculating parameters like the HOMO-LUMO energy gap, researchers can infer the chemical reactivity and stability of the designed analogs, which often correlates with their biological function. acs.org

In Silico ADME Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. This early assessment of "drug-likeness" helps to filter out compounds that are likely to fail in later stages of development due to poor pharmacokinetic profiles. acs.org

These computational approaches, when used in concert, create a powerful workflow for accelerating the drug discovery process, reducing costs, and increasing the success rate of identifying promising clinical candidates based on the this compound scaffold.

Development of Targeted Delivery Systems

A significant challenge with many potent therapeutic agents, including quinazoline-based kinase inhibitors, is their poor solubility, suboptimal pharmacokinetic profiles, and potential for off-target toxicity. researchgate.net The development of advanced drug delivery systems is a critical future direction to overcome these hurdles and enhance the therapeutic index of this compound analogs.

Emerging Delivery Strategies:

Nanocarrier-Based Delivery: Encapsulating the drug within nanocarriers offers numerous advantages. Various platforms are being explored for the delivery of quinazoline-based EGFR inhibitors, which can be adapted for this compound analogs:

Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs, improving their solubility and circulation time.

Polymeric Nanoparticles: Biodegradable polymers like PLGA can be formulated into nanoparticles that provide sustained release of the encapsulated drug. researchgate.net

Micelles: These self-assembling colloidal particles are particularly useful for solubilizing poorly water-soluble drugs. researchgate.net

Metallic Nanoparticles: Gold nanoparticles (AuNPs) offer a stable and biocompatible platform for drug delivery and can be easily functionalized for targeting. researchgate.net

Targeting Moieties: To improve specificity for diseased tissues (e.g., tumors), nanocarriers can be decorated with targeting ligands. This active targeting strategy enhances drug accumulation at the desired site while minimizing exposure to healthy tissues.

Passive Targeting: Nanoparticles can naturally accumulate in tumor tissue through the Enhanced Permeability and Retention (EPR) effect. researchgate.net

Active Targeting: Ligands such as antibodies (e.g., Cetuximab), peptides (e.g., GE11), or aptamers that bind to overexpressed receptors on cancer cells (like EGFR) can be conjugated to the nanoparticle surface. nih.govacs.org

Glycoconjugation: This strategy involves attaching the drug molecule to a sugar moiety. Since many cancer cells overexpress glucose transporters (GLUTs), these glycoconjugates can be selectively taken up by cancer cells, thereby increasing the intracellular drug concentration and enhancing cytotoxicity. rsc.org

Cell-Based Delivery: An innovative approach involves using cells with natural tumor-homing properties, such as mesenchymal stem cells (MSCs), as vectors to deliver anticancer drugs directly to the tumor site. researchgate.net

These targeted delivery systems hold the potential to significantly improve the clinical utility of this compound analogs by increasing their efficacy, reducing side effects, and overcoming mechanisms of drug resistance.

Clinical Translation and Pre-clinical Development Studies

The ultimate goal of drug discovery research is the successful translation of a promising compound from the laboratory to clinical use. For this compound and its derivatives, this requires a rigorous pipeline of preclinical and clinical studies to establish both efficacy and safety.

The strong precedent set by numerous FDA-approved quinazoline-based kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib) provides a solid foundation and a validated pathway for the clinical development of new analogs. nih.gov

Key Stages in Translational Development:

In Vivo Efficacy Studies: Promising lead compounds identified through in vitro screening must be evaluated in relevant animal models of disease. For anticancer applications, this typically involves using tumor xenograft models in mice to assess the compound's ability to inhibit tumor growth. nih.gov Similarly, for infectious diseases or neurodegenerative disorders, appropriate animal models are used to demonstrate in vivo proof-of-concept. researchgate.netacs.org For instance, related 2-aminoquinazoline derivatives have already shown efficacy in mouse models for SARS-CoV-2 and Chagas disease. researchgate.netacs.org

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Preclinical studies are essential to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME/PK) by the body. These studies determine key parameters like bioavailability and half-life. PD studies link the drug's concentration to its therapeutic effect, helping to establish a potential dosing regimen.

Toxicology and Safety Pharmacology: Comprehensive toxicology studies are required to identify any potential adverse effects. These studies are conducted in animal models to determine the maximum tolerated dose and to assess effects on major organ systems before a compound can be considered safe for human trials. Some preclinical studies on novel quinazoline inhibitors have already indicated favorable safety profiles with lower toxicity compared to existing drugs.

Investigational New Drug (IND) Application: Following successful preclinical development, a comprehensive data package is submitted to regulatory authorities (such as the FDA) in an IND application to request permission to begin clinical trials in humans.

The path to clinical translation is long and challenging, but the promising biological activities and the established success of the quinazoline scaffold provide a strong impetus for advancing novel this compound analogs through this development pipeline.

Q & A

Q. What are the key synthetic strategies for preparing 6-Bromoquinazolin-2-amine, and what factors influence reaction efficiency?

The primary method involves nucleophilic substitution of 6-bromo-4-chloroquinazoline with amines. For example, reacting 6-bromo-4-chloroquinazoline with thiophen-2-ylmethanamine in DMF using Hunig’s base yields 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine with 99% yield after silica column purification . Critical factors include solvent choice (DMF for solubility), stoichiometric control, and base selection (Hunig’s base for deprotonation). Microwave-assisted Suzuki-Miyaura cross-coupling with boronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) at 150°C for 1 hour achieves moderate yields (58%), requiring optimized palladium catalyst loading (10 mol% tetrakis(triphenylphosphine)palladium(0)) and pH control via sodium carbonate . Alternative copper-mediated N-arylation routes for analogous quinazolines emphasize reaction time and temperature optimization to avoid decomposition .

Q. How can researchers ensure purity and structural fidelity during synthesis?

Post-reaction workup includes sequential washing with 10% KHSO₄ and 3N LiCl to remove unreacted starting materials and byproducts . Purification via silica gel chromatography with gradient elution (ethyl acetate/hexanes) effectively isolates the product. Structural validation employs 1^1H/13^13C NMR to confirm substituent integration and coupling patterns (e.g., δ 8.99 ppm for quinazoline protons) . LCMS with trifluoroacetic acid-modified gradients ensures >95% purity, validated by retention times (3.050 min and 4.531 min) and HRMS for molecular ion confirmation (e.g., m/z 362.0957 [M+H]⁺) .

Q. What spectroscopic and analytical methods are critical for characterizing this compound derivatives?

  • NMR Spectroscopy : 1^1H NMR identifies aromatic proton environments (e.g., δ 7.73 ppm for bromo-substituted quinazoline protons) and coupling constants (J = 8.56 Hz for vicinal protons). 13^13C NMR confirms carbon connectivity, such as δ 154.75 ppm for the quinazoline C4 amine .
  • HRMS/LCMS : High-resolution mass spectrometry validates molecular formulas (e.g., C₂₀H₁₆N₃O₂S), while LCMS with dual gradients (acetonitrile/water + TFA) assesses purity .
  • Melting Point Analysis : Sharp melting ranges (e.g., 223–225°C for 6-bromobenzoquinazolin-2-amine) indicate crystalline homogeneity .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be optimized for functionalizing this compound?

Microwave-assisted Suzuki-Miyaura coupling (150°C, 1 h) with boronic acids in DMF enhances reaction efficiency. Catalyst selection (e.g., tetrakis(triphenylphosphine)palladium(0)) and stoichiometric ratios (1:1.5 substrate:boronic acid) are critical. Sodium carbonate maintains basic conditions, facilitating transmetallation. Post-reaction LiCl washes remove Pd residues, and Celite filtration minimizes catalyst carryover . For electron-deficient aryl boronic acids, pre-activation with trifluoroacetic acid may improve coupling yields .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound derivatives?

  • Functionalization : Introduce substituents via cross-coupling (e.g., benzo[d][1,3]dioxol-5-yl) to modulate steric/electronic profiles. Compare inhibitory activity against kinase targets (e.g., CDC2-like kinases) using enzymatic assays .
  • Bioisosteric Replacement : Replace the bromo group with bioisosteres (e.g., CF₃, CH₃) to assess tolerance in binding pockets. Use molecular docking to predict interactions with kinase ATP-binding sites .
  • In Vitro/In Vivo Correlation : Validate cellular activity in kinase-overexpressing cell lines, ensuring IC₅₀ values align with enzymatic data .

Q. How can contradictory biological activity data across studies be resolved?

  • Assay Standardization : Control variables such as ATP concentration (e.g., 10 µM for kinase assays) and incubation time to minimize inter-study variability .
  • Orthogonal Validation : Confirm hits using alternative methods (e.g., fluorescence polarization vs. radiometric assays). Cross-reference with structural analogs (e.g., 6-arylquinazolin-4-amine derivatives) to identify scaffold-specific trends .
  • Meta-Analysis : Apply statistical tools (e.g., hierarchical clustering) to reconcile discrepancies in IC₅₀ values, considering assay sensitivity and compound solubility .

Q. What computational approaches predict the reactivity and binding modes of this compound?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for functionalization .
  • Molecular Dynamics (MD) : Simulate binding to kinase domains (e.g., CLK1) to assess hydrogen-bonding interactions with hinge regions (e.g., Glu220, Asp236) .
  • QSAR Modeling : Train neural networks on inhibitory data (pIC₅₀) to correlate substituent properties (logP, polar surface area) with activity .

Methodological Considerations Table

AspectBasic Research FocusAdvanced Research Focus
Synthesis Nucleophilic substitution, column purificationMicrowave-assisted cross-coupling, catalyst recycling
Characterization NMR, melting point analysisHRMS isotopic pattern validation, XRD crystallography
Biological Assays Enzyme inhibition screeningCellular target engagement, pharmacokinetic profiling
Data Analysis Purity quantificationMultivariate statistical modeling, QSAR optimization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoquinazolin-2-amine
Reactant of Route 2
6-Bromoquinazolin-2-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。